molecular formula C13H18BrNZn B14897191 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide

4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14897191
M. Wt: 333.6 g/mol
InChI Key: FYZRCICIXITWLN-UHFFFAOYSA-M
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Description

4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the piperidine moiety enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-[(4-Methyl-1-piperidino)methyl]bromobenzene+Zn4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide\text{4-[(4-Methyl-1-piperidino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(4-Methyl-1-piperidino)methyl]bromobenzene+Zn→4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.

    Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.

Major Products:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Substituted Benzene Derivatives: Resulting from substitution reactions with various electrophiles.

Scientific Research Applications

4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of new drug candidates through the formation of novel chemical entities.

    Industry: Applied in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide to form a palladium(II) complex.

    Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

    4-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

    4-[(4-Morpholino)methyl]phenylzinc iodide: A related organozinc reagent with a morpholine moiety.

Uniqueness: 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to the presence of the piperidine moiety, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h3-6,12H,7-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FYZRCICIXITWLN-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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